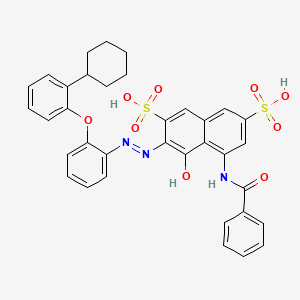
5-(Benzoylamino)-3-(2-(2-(2-cyclohexylphenoxy)phenyl)diazenyl)-4-hydroxy-2,7-naphthalenedisulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzoylamino)-3-(2-(2-(2-cyclohexylphenoxy)phenyl)diazenyl)-4-hydroxy-2,7-naphthalenedisulfonic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core with multiple functional groups, including benzoylamino, diazenyl, hydroxy, and sulfonic acid groups, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzoylamino)-3-(2-(2-(2-cyclohexylphenoxy)phenyl)diazenyl)-4-hydroxy-2,7-naphthalenedisulfonic acid typically involves multiple steps:
Formation of the Naphthalene Core: The naphthalene core is synthesized through a series of aromatic substitution reactions, starting with commercially available naphthalene derivatives.
Introduction of Functional Groups: The benzoylamino group is introduced via an amide formation reaction, typically using benzoyl chloride and an appropriate amine under basic conditions.
Diazenyl Group Formation: The diazenyl group is formed through a diazotization reaction, where an aromatic amine is converted to a diazonium salt, followed by coupling with a phenol derivative.
Cyclohexylphenoxy Group Addition: The cyclohexylphenoxy group is introduced through an etherification reaction, using cyclohexylphenol and an appropriate leaving group.
Sulfonation: The sulfonic acid groups are introduced via sulfonation, typically using sulfuric acid or chlorosulfonic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form quinone derivatives.
Reduction: The diazenyl group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Dye Synthesis: Used as an intermediate in the synthesis of azo dyes due to its diazenyl group.
Catalysis: Acts as a ligand in coordination chemistry for catalysis.
Biology
Biomolecular Probes: Utilized in the development of probes for detecting specific biomolecules.
Medicine
Drug Development: Investigated for potential therapeutic applications due to its complex structure and functional groups.
Industry
Material Science: Used in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The diazenyl group can participate in electron transfer reactions, while the sulfonic acid groups enhance solubility and interaction with biological molecules. The benzoylamino and cyclohexylphenoxy groups contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azo Dyes: Compounds with similar diazenyl groups used in dyeing processes.
Sulfonated Naphthalenes: Compounds with sulfonic acid groups used in detergents and dispersants.
Uniqueness
5-(Benzoylamino)-3-(2-(2-(2-cyclohexylphenoxy)phenyl)diazenyl)-4-hydroxy-2,7-naphthalenedisulfonic acid is unique due to its combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
178261-58-0 |
|---|---|
Molekularformel |
C35H31N3O9S2 |
Molekulargewicht |
701.8 g/mol |
IUPAC-Name |
5-benzamido-3-[[2-(2-cyclohexylphenoxy)phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C35H31N3O9S2/c39-34-32-24(19-25(48(41,42)43)21-28(32)36-35(40)23-13-5-2-6-14-23)20-31(49(44,45)46)33(34)38-37-27-16-8-10-18-30(27)47-29-17-9-7-15-26(29)22-11-3-1-4-12-22/h2,5-10,13-22,39H,1,3-4,11-12H2,(H,36,40)(H,41,42,43)(H,44,45,46) |
InChI-Schlüssel |
OEGNZGHSJLQMPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=CC=CC=C2OC3=CC=CC=C3N=NC4=C(C5=C(C=C(C=C5C=C4S(=O)(=O)O)S(=O)(=O)O)NC(=O)C6=CC=CC=C6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



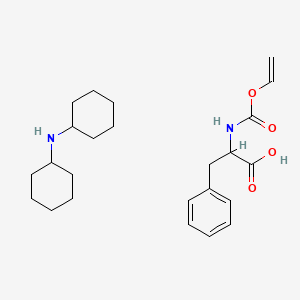
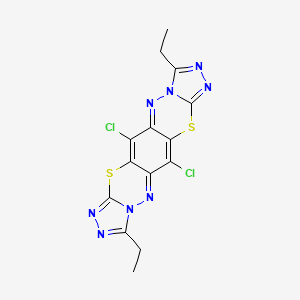
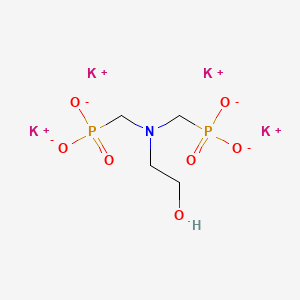


![1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone](/img/structure/B12800069.png)
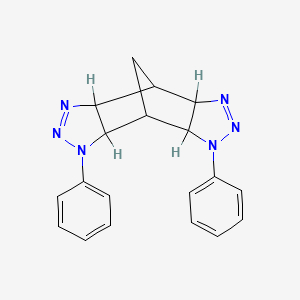
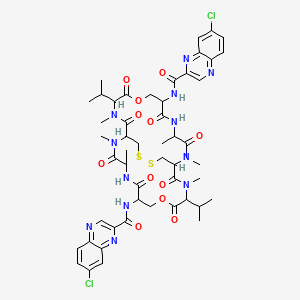

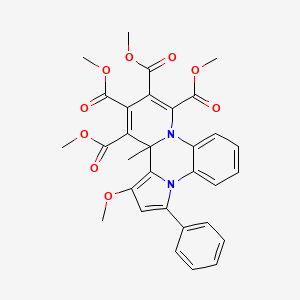


![1,3-Bis[(oxiran-2-yl)methyl]imidazolidin-2-one](/img/structure/B12800111.png)
